1-Octadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-octadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and eicosanoyl respectively. It derives from an icosanoic acid and an octadecanoic acid.
Scientific Research Applications
NMR Studies and Molecular Organization
Magic-angle spinning 1H and 13C nuclear magnetic resonance (NMR) have been used to investigate aqueous dispersions of 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphocholine, a mixed-chain phospholipid that can form interdigitated multibilayers. This research explored the segmental reorientation and molecular distance in the multibilayers, enhancing our understanding of the physical properties of such phospholipids (Halladay, Stark, Ali, & Bittman, 1990).
Interaction with Ion Channels
Edelfosine, a related ether-linked phospholipid, has been studied for its potential interaction with plasma membrane ion channels, which could modulate their function. This research helps to understand the biological actions of such lipids at the cellular level (Potier et al., 2011).
Biophysical Properties of Model Membranes
Research on asymmetric phospholipids, including 1-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, has shown their impact on the physical properties of model membranes. These studies are crucial for understanding how such lipids affect membrane structure and function (Torrecillas et al., 2006).
Lipid Membrane Interaction and Drug Delivery
A study explored the interactions of edelfosine with model membranes containing specific phospholipids. This research is significant for understanding the transport of such compounds across cellular membranes, with implications for drug delivery systems (Więcek et al., 2008).
Interaction with Small Molecules
The interactions between small molecules, such as local anesthetics, and lipid membranes containing 1-octadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine derivatives were studied using pH modulation. This research is vital for drug development, offering insights into how drugs interact with cellular membranes (Huang et al., 2013).
Properties
Molecular Formula |
C46H92NO8P |
---|---|
Molecular Weight |
818.2 g/mol |
IUPAC Name |
[(2R)-2-icosanoyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
InChI Key |
ZNSGCWMTNLBFEQ-USYZEHPZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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